Ethyl 5-oxooxane-2-carboxylate
Overview
Description
Ethyl 5-oxooxane-2-carboxylate is a versatile organic compound with a five-membered ring structure containing a carbonyl group and an ester group. It has a CAS Number of 1126-51-8 .
Molecular Structure Analysis
The molecular formula of Ethyl 5-oxooxane-2-carboxylate is C7H10O4 . The InChI code is 1S/C7H10O4/c1-2-10-7(9)5-3-4-6(8)11-5/h5H,2-4H2,1H3 .Physical And Chemical Properties Analysis
Ethyl 5-oxooxane-2-carboxylate has a molecular weight of 158.15 g/mol . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Antimalarial Activities
Ethyl 5-oxooxane-2-carboxylate derivatives have been synthesized and evaluated for their antimalarial activities. These derivatives showed in vitro activity against P. falciparum and antimycobacterium, highlighting their potential in antimalarial research (Nongpanga et al., 2003).
Synthesis of Aminoalkyloxazole-5-carboxylates
Ethyl 5-oxo-2,5-dihydroisoxazole-4-carboxylates have been used in the synthesis of chiral 2-aminoalkyloxazole-5-carboxylates. These compounds were formed efficiently when irradiated in acetone, demonstrating the chemical versatility of ethyl 5-oxooxane-2-carboxylate (Cox et al., 2003).
Photolytic Pathways
Ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate has been studied for its photolytic pathways at 300 nm in various alcohols and amines. This research reveals two competing photolytic pathways: reversible photoisomerisation and loss of carbon dioxide to form a singlet imino-carbene (Ang & Prager, 1992).
Synthesis of Pyrroles, Furans, Thiophens
Ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate was also used in the synthesis of pyrroles, furans, thiophens, and their benzo analogues. This demonstrates its utility in creating diverse organic compounds (Prager & Williams, 1996).
Drug Resistance in Cancer Cells
Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate, a derivative of ethyl 5-oxooxane-2-carboxylate, has shown potential in mitigating drug resistance in cancer cells. It exhibits cytotoxicity against a range of hematologic and solid tumor cells (Das et al., 2009).
Crystal Structure Analysis
The crystal structure of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate was studied using X-ray diffraction, revealing intricate molecular details. This contributes to the understanding of molecular interactions and structural properties of such compounds (Marjani, 2013).
Enzymatic Kinetic Resolution
Ethyl 1,4-benzodioxan-2-carboxylate, a related compound, has been used in enzymatic kinetic resolution processes to produce S-enantiomer, demonstrating its application in stereochemistry and pharmaceutical synthesis (Kasture et al., 2005).
Safety And Hazards
properties
IUPAC Name |
ethyl 5-oxooxane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-2-11-8(10)7-4-3-6(9)5-12-7/h7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUBZMSYQUPSNNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(=O)CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001194733 | |
Record name | 2H-Pyran-2-carboxylic acid, tetrahydro-5-oxo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001194733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-oxooxane-2-carboxylate | |
CAS RN |
1408075-77-3 | |
Record name | 2H-Pyran-2-carboxylic acid, tetrahydro-5-oxo-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1408075-77-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-Pyran-2-carboxylic acid, tetrahydro-5-oxo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001194733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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